molecular formula C12H13NO4 B8512192 Ethyl 2-isonicotinoyl-3-oxobutanoate

Ethyl 2-isonicotinoyl-3-oxobutanoate

Cat. No. B8512192
M. Wt: 235.24 g/mol
InChI Key: UREKUPPBQRSXTD-UHFFFAOYSA-N
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Patent
US07977358B2

Procedure details

To a solution of 3-oxo-2-(pyridine-4-carbonyl)-butyric acid ethyl ester (1 g, 4.25 mmol) in 10 ml ethanol, were added a solution of hydrazine hydrochloride (291 mg, 4.25 mmol) in 4 ml water and, then 0.1 ml of 4M HCl in dioxane. The yellow solution was stirred 1 h at room temperature, poured on a saturated solution of NaHCO3 and extracted twice with EtOAc. The organic phases were washed with brine, dried over magnesium sulfate, and evaporated to afford the title compound as light yellow solid (815 mg, 83%). MS: 232.1 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([C:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)=O)[C:6](=O)[CH3:7])[CH3:2].Cl.[NH2:19][NH2:20].Cl.C([O-])(O)=O.[Na+]>C(O)C.O.O1CCOCC1>[CH2:1]([O:3][C:4]([C:5]1[C:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[N:19][NH:20][C:6]=1[CH3:7])=[O:17])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)C(=O)C1=CC=NC=C1)=O
Name
Quantity
291 mg
Type
reactant
Smiles
Cl.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow solution was stirred 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NNC1C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 815 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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